2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-
Description
This compound is a highly functionalized naphthalenedisulfonic acid derivative characterized by:
- Two sulfonic acid groups at the 2,7-positions of the naphthalene core.
- Acetylamino (-NHCOCH₃) and hydroxy (-OH) substituents at the 5- and 4-positions, respectively.
- A complex azo linkage (-N=N-) at the 3-position, connecting to a phenyl group modified with a sulfooxyethyl sulfonyl (-SO₂CH₂CH₂OSO₃H) moiety via a urea-like carbonyl bridge.
Its structure suggests applications in high-performance dyes, catalysis, or analytical chemistry, leveraging its solubility (from sulfonic acid groups) and reactivity (from azo and sulfonyl groups).
Properties
IUPAC Name |
5-acetamido-4-hydroxy-3-[[4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O15S4/c1-15(32)28-22-14-21(48(37,38)39)11-17-12-23(49(40,41)42)25(26(33)24(17)22)31-30-18-7-5-16(6-8-18)27(34)29-19-3-2-4-20(13-19)47(35,36)10-9-46-50(43,44)45/h2-8,11-14,33H,9-10H2,1H3,(H,28,32)(H,29,34)(H,37,38,39)(H,40,41,42)(H,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWCJJJNJSITMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065547 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13588-33-5 | |
| Record name | 5-(Acetylamino)-4-hydroxy-3-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-2,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13588-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-(2-(4-(((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)carbonyl)phenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013588335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]- is a complex azo compound with significant biological implications. This article explores its biological activity, including its toxicity, potential therapeutic applications, and environmental impact.
Chemical Structure and Properties
The compound features a naphthalene backbone with multiple functional groups, including sulfonic acid and acetylamino groups. Its structural complexity allows for diverse interactions with biological systems.
Toxicity Studies
Research indicates that 2,7-naphthalenedisulfonic acid derivatives exhibit varying levels of toxicity. Notably, studies have shown that certain derivatives can be toxic to aquatic organisms at concentrations below 1 mg/L, highlighting their potential environmental risks . The median lethal concentrations (LC50) for related compounds predominantly fall between 3 and 10 mg/L, suggesting moderate toxicity .
Antibacterial Activity
Compounds related to 2,7-naphthalenedisulfonic acid have been evaluated for antibacterial properties. In one study, derivatives were tested against several pathogenic bacterial strains, demonstrating notable antibacterial activity . The presence of the sulfonic acid groups is believed to enhance membrane permeability in bacteria, leading to cell lysis.
Algal Toxicity
Toxicity assessments have shown that this compound can affect algal species. The EC50 values from 72-hour exposure tests indicate that algal growth inhibition occurs at low concentrations, emphasizing the need for careful environmental monitoring .
Case Study 1: Environmental Impact Assessment
In a screening assessment conducted by Environment Canada, the compound was identified as a high priority due to its potential toxicity to aquatic life. The assessment noted that the compound persists in water and sediment environments and can degrade into aromatic amines under anaerobic conditions .
Case Study 2: Antimicrobial Applications
A study evaluating the antimicrobial properties of various naphthalenedisulfonic acid derivatives found that specific modifications could enhance efficacy against resistant bacterial strains. The incorporation of additional functional groups improved their bioactivity profile significantly .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1937-37-7 |
| Molecular Formula | C10H8O6S2 |
| Toxicity (LC50) | 3 - 10 mg/L |
| Algal EC50 | <1 mg/L |
Scientific Research Applications
Dye Chemistry
The compound is a key intermediate in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in textile, food, and cosmetic industries due to their vibrant colors and stability.
Table 1: Properties of Azo Dyes Derived from 2,7-Naphthalenedisulfonic Acid
| Property | Description |
|---|---|
| Color Fastness | High |
| Solubility | Water-soluble |
| Application | Textiles, paper, food coloring |
| Environmental Impact | Varies; some derivatives show toxicity |
Analytical Chemistry
2,7-Naphthalenedisulfonic acid is utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. Its derivatives can act as effective UV detectors, which are crucial for identifying and quantifying substances in complex mixtures.
Case Study: HPLC Method Development
In a study focusing on the analytical method for 4,5-dinitro-2,7-naphthalenedisulfonic acid, researchers developed an HPLC method with a UV detection wavelength of 233 nm. This method demonstrated high sensitivity and specificity for monitoring the compound's concentration in industrial processes .
Environmental Applications
Research indicates that certain naphthalenedisulfonic acids exhibit algal toxicity at low concentrations. This property is essential for evaluating the environmental impact of dyes and other chemicals derived from naphthalene sulfonates. The assessment helps in understanding their ecological risks when released into water bodies .
Synthesis and Separation Techniques
Efficient synthesis methods have been developed for producing 2,7-naphthalenedisulfonic acid. These methods often involve sulfonation reactions using naphthalene and sulfuric acid under controlled conditions to maximize yield and purity.
The industrial relevance of this compound lies in its application as a dye intermediate and its potential use in developing environmentally friendly dyes. The ability to produce high-purity derivatives with lower environmental impact positions it favorably within sustainable chemistry initiatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Solubility and Reactivity: The target compound’s sulfooxyethyl sulfonyl group enhances water solubility compared to simpler sulfonic acids like C.I. Acid Red 172 .
Catalytic Potential: highlights that naphthalenedisulfonic acids (e.g., 1,5-NDSA) act as strong acid catalysts in phenol liquefaction. The target compound’s sulfooxyethyl sulfonyl group may further stabilize transition states in acid-catalyzed reactions .
Dyeing Performance: The acetylamino group in the target compound mirrors Sirius Supra Green BB , which exhibits high affinity for cellulose. However, the target’s additional sulfonate groups could improve solubility in polar solvents, reducing dye aggregation.
Toxicity and Regulation: Azo dyes with aromatic amines (e.g., CAS 56405-32-4 ) face restrictions under REACH due to carcinogenicity risks. The target compound’s acetylamino group may mitigate toxicity by blocking amine release .
Preparation Methods
Disulfonation of Naphthalene
The 2,7-disulfonation of naphthalene is achieved via oleum (fuming sulfuric acid) at elevated temperatures (160–190°C). Intramolecular rearrangement under controlled conditions ensures regioselectivity. For example, 1,6-naphthalenedisulfonic acid mother liquor can be thermally rearranged to the 2,7-isomer through vacuum concentration and refluxing with sulfuric acid.
Key Conditions :
Acetylation and Hydroxylation
The 5-acetylamino and 4-hydroxy groups are introduced sequentially:
-
Nitration : Selective nitration at position 5 using mixed acid (HNO₃/H₂SO₄).
-
Reduction : Catalytic hydrogenation (e.g., Pd/C) to convert nitro to amino.
-
Acetylation : Treatment with acetic anhydride to form the acetylamino group.
-
Hydroxylation : Oxidative hydroxylation at position 4 using H₂O₂ or enzymatic methods.
Diazotization and Azo Coupling
Synthesis of the Diazonium Salt
The phenylamine precursor (4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]aniline ) is diazotized with NaNO₂/HCl at 0–5°C.
Reaction Scheme :
Ar = substituted phenyl group.
Coupling to the Naphthalene Core
The diazonium salt is coupled to the 3-position of the naphthalenedisulfonic acid derivative under alkaline conditions (pH 8–10). The reaction proceeds via electrophilic aromatic substitution, favored by the electron-withdrawing sulfonic acid groups.
Optimized Parameters :
Synthesis of the Sulfonated Ethyl Sulfoxy Phenylcarbamoyl Moiety
Sulfonation of Ethyl Benzene
-
Sulfonation : Ethyl benzene is sulfonated with chlorosulfonic acid to introduce a sulfonyl chloride group.
-
Oxidation : The sulfonyl chloride is oxidized to sulfonic acid using H₂O₂.
-
Sulfation : Reaction with sulfur trioxide (SO₃) introduces the sulfooxy group.
Carbamoyl Linkage Formation
The sulfonated ethyl sulfoxy phenylamine is reacted with 4-carboxybenzaldehyde in the presence of DCC (dicyclohexylcarbodiimide) to form the phenylcarbamoyl bridge.
Purification and Characterization
Isolation Techniques
Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 682.7 g/mol | HRMS |
| Purity | 98.6% | HPLC |
| λ<sub>max</sub> (UV-Vis) | 520 nm (azo linkage) | Spectroscopy |
Challenges and Optimization
Regioselectivity in Sulfonation
The 2,7-disulfonation of naphthalene competes with 1,6- and 1,5-isomers. Vacuum concentration (-0.08 to -0.095 MPa) and precise temperature control (≤180°C) minimize byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
